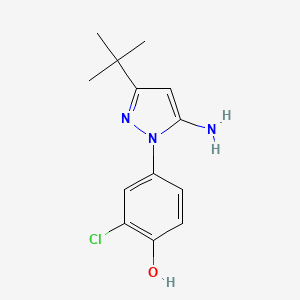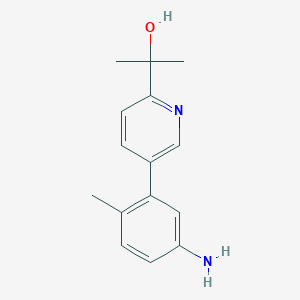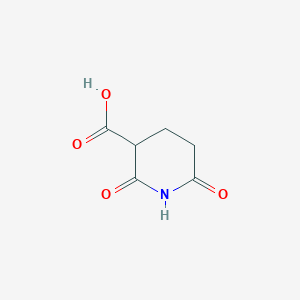![molecular formula C12H9N3O2 B13884756 4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13884756.png)
4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile is a chemical compound with the molecular formula C12H9N3O2 It is known for its unique structure, which includes a pyridazinone ring substituted with a hydroxymethyl group and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde or paraformaldehyde in the presence of a base.
Attachment of the Benzonitrile Moiety: The final step involves the coupling of the pyridazinone derivative with a benzonitrile compound, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. These methods often employ continuous flow reactors, advanced catalysts, and automated systems to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Various nucleophiles (e.g., amines, alcohols) under basic or acidic conditions
Major Products Formed
Oxidation: Formyl or carboxyl derivatives
Reduction: Amino derivatives
Substitution: Functionalized pyridazinone derivatives
Aplicaciones Científicas De Investigación
4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in oxidative stress, inflammation, and cell signaling. Its hydroxymethyl and nitrile groups play crucial roles in binding to these targets, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-[3-(Hydroxymethyl)phenoxy]benzonitrile: Similar structure but with a phenoxy group instead of a pyridazinone ring.
4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]phenol: Similar structure but with a phenol group instead of a benzonitrile moiety.
Uniqueness
4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile stands out due to its unique combination of a pyridazinone ring and a benzonitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H9N3O2 |
|---|---|
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
4-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile |
InChI |
InChI=1S/C12H9N3O2/c13-7-9-1-3-10(4-2-9)15-6-5-12(17)11(8-16)14-15/h1-6,16H,8H2 |
Clave InChI |
RMOPXAPTLWBUTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)N2C=CC(=O)C(=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,3aS,6aR)-3-hydroxyhexahydropyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B13884699.png)
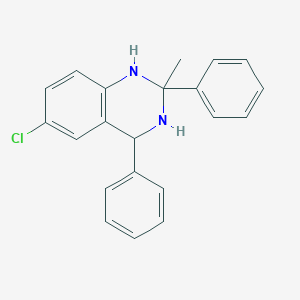
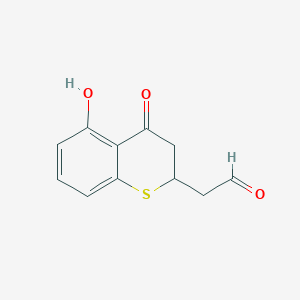
![1-[6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13884718.png)

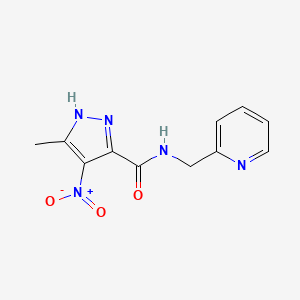
![5-Methoxybenzo[B]thiophene-2-sulfonyl chloride](/img/structure/B13884727.png)
![Methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13884730.png)
